Pteleine
Overview
Description
Pteleine is a quinoline alkaloid characterized by a furo[2,3-b]quinoline structure. It is synthesized from aniline derivatives through a series of chemical reactions, including condensation, methylation, and cyclodebenzylation. The synthesis of pteleine, as well as its dihydro derivative, has been achieved with relatively high yields, indicating the efficiency of the synthetic route employed .
Synthesis Analysis
The synthesis of pteleine involves a multi-step process starting with the condensation of 4-methoxy-aniline with diethyl β-benzyloxyethylmalonate. This is followed by methylation and subsequent cyclodebenzylation using polyphosphoric acid. The final step involves the dehydrogenation of the dihydro compound to yield pteleine. This method also allows for the synthesis of related compounds such as maculosidine, evolitrine, and γ-fagarine .
Molecular Structure Analysis
Pteleine's molecular structure is characterized by a furo[2,3-b]quinoline core, which is a fused ring system combining a furan and a quinoline moiety. The structure of pteleine and related compounds has been elucidated through synthetic methods, and the presence of methoxy groups on the quinoline ring is a distinguishing feature of these alkaloids .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pteleine are typical of organic synthesis, including condensation, methylation, and cyclodebenzylation. The dehydrogenation step is crucial for the formation of the quinoline ring system, which is a key structural component of pteleine. The use of polyphosphoric acid and 2,3-dichloro-5,6-dicyanobenzoquinone as reagents in these reactions indicates their importance in the cyclization and oxidation processes, respectively .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of pteleine are not detailed in the provided papers, the general properties of quinoline alkaloids can be inferred. These compounds typically exhibit aromaticity, basicity due to the nitrogen atom in the quinoline ring, and potential for various chemical reactions at the methoxy substituents. The synthesis route described suggests that pteleine is stable under the reaction conditions used, and the high yields reported indicate that the compound can be reliably produced .
Scientific Research Applications
Bioactive Compounds and Neurite Outgrowth
Research on the stems of the medicinal and edible plant Melicope pteleifolia led to the isolation of bioactive compounds that promote neurite outgrowth, which could be beneficial in the treatment of Alzheimer's disease (AD). This study discovered four new chroman derivatives, pteleifolones A–D, alongside nine known components, all of which showed potential to promote nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells. These findings suggest that M. pteleifolia could serve as a basis for developing functional foods or treatments for neurodegenerative diseases (Xu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4,6-dimethoxyfuro[2,3-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-15-8-3-4-11-10(7-8)12(16-2)9-5-6-17-13(9)14-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLQMEDAYDKMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C(=C2OC)C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176759 | |
Record name | Pteleine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pteleine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pteleine | |
CAS RN |
2221-41-2 | |
Record name | Pteleine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2221-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pteleine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pteleine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PTELEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAR7K85GV9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pteleine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 - 135 °C | |
Record name | Pteleine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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